Technical Guide: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Technical Guide: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
CAS Number: 1052713-48-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic protocol, and outlines its application in the synthesis of targeted protein degraders.
Chemical and Physical Properties
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is a fluorinated piperidine derivative incorporating a Boc-protecting group.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, making this a valuable synthon in drug discovery.[1] The specific stereochemistry, (3S,4S), is crucial for its interaction with biological targets.[1]
Table 1: Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 1052713-48-0 | [2] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [3] |
| Purity | >97% | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 313.3 ± 42.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
Synthesis and Experimental Protocols
Illustrative Synthetic Protocol
A potential synthetic approach could involve the following key steps:
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Synthesis of a Piperidine Precursor: Preparation of a suitable 3-amino-4-hydroxypiperidine with the desired stereochemistry.
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Fluorination: Diastereoselective fluorination of the hydroxyl group using a reagent such as diethylaminosulfur trifluoride (DAST).
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Boc Protection: Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Experimental Protocol for the Use of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate in the Synthesis of a CDK2 Degrader
A recent patent application (WO2023249970A1) details the use of a racemic mixture containing tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate as a key intermediate in the synthesis of a bifunctional compound for the degradation of Cyclin-dependent kinase 2 (CDK2).[4] The following protocol is adapted from this patent.
Step 1: Synthesis of rac-tert-butyl ((3R,4S)-1-((3-(bromomethyl)phenyl)sulfonyl)-3-fluoropiperidin-4-yl)- carbamate [4]
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To a stirred solution of rac-tert-butyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate (814.7 mg, 3.73 mmol, 1.00 eq.) in THF (10 mL) and triethylamine (TEA) (377 mg, 3.73 mmol, 1.00 eq.) at 0 °C, 3-(bromomethyl)benzene-1-sulfonyl chloride (1.0 g, 3.73 mmol, 1.00 eq.) in THF (2 mL) is added.
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The resulting mixture is stirred at room temperature for 12 hours.
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The mixture is then poured into water and extracted with ethyl acetate (EtOAc).
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The combined organic layer is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
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The residue is purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (3:1), to afford the title compound as a white solid.[4]
This intermediate is then used in subsequent steps to synthesize the final CDK2 degrading molecule.
Application in Drug Discovery: Targeted Protein Degradation
The aforementioned patent highlights the utility of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate as a building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins, in this case, CDK2, which is implicated in cancer.
Logical Workflow for PROTAC Synthesis
The synthesis described in the patent follows a logical workflow where the fluorinated piperidine moiety acts as a linker component of the PROTAC.
Caption: Synthetic workflow for a CDK2 degrader.
Signaling Pathway: Ubiquitin-Proteasome System
The final PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade CDK2.
References
- 1. CAS 1052713-48-0: 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-… [cymitquimica.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 [chemicalbook.com]
- 4. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]



![General Structure of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Analogs](https://i.imgur.com/example.png)
